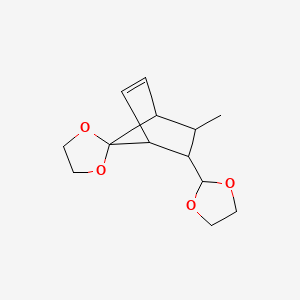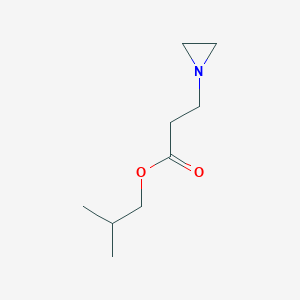
(1E)-N-Cyclohexylethanimidoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N-Cyclohexylethanimidoyl fluoride is an organic compound characterized by the presence of a cyclohexyl group attached to an ethanimidoyl fluoride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Cyclohexylethanimidoyl fluoride typically involves the reaction of cyclohexylamine with ethyl fluoroacetate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product through a series of steps involving hydrolysis and fluorination.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The process generally includes the optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-N-Cyclohexylethanimidoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Addition Reactions: The imidoyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield corresponding amides, while oxidation reactions can produce oxides.
Aplicaciones Científicas De Investigación
(1E)-N-Cyclohexylethanimidoyl fluoride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1E)-N-Cyclohexylethanimidoyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to the inhibition or modulation of enzyme activity. The pathways involved in its mechanism of action may include the disruption of normal biochemical processes, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to (1E)-N-Cyclohexylethanimidoyl fluoride include:
- N-Cyclohexylethanimidoyl chloride
- N-Cyclohexylethanimidoyl bromide
- N-Cyclohexylethanimidoyl iodide
Uniqueness
The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its halogenated counterparts. The presence of the fluorine atom also enhances the compound’s ability to participate in specific biochemical interactions, making it valuable for research and industrial applications.
Propiedades
Número CAS |
23604-71-9 |
|---|---|
Fórmula molecular |
C8H14FN |
Peso molecular |
143.20 g/mol |
Nombre IUPAC |
N-cyclohexylethanimidoyl fluoride |
InChI |
InChI=1S/C8H14FN/c1-7(9)10-8-5-3-2-4-6-8/h8H,2-6H2,1H3 |
Clave InChI |
FKDPDXIXDRMVJX-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1CCCCC1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)
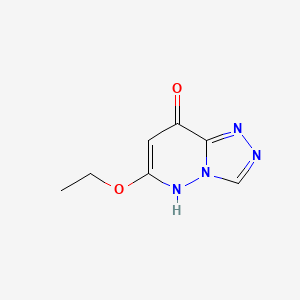
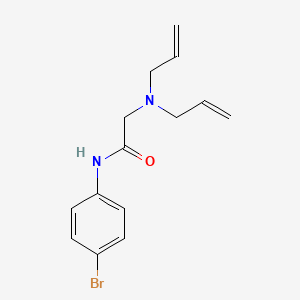
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)
![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
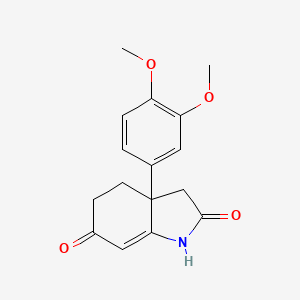
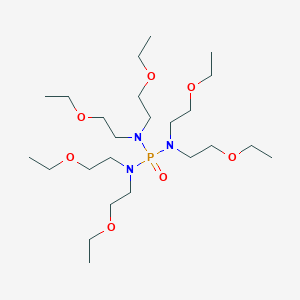


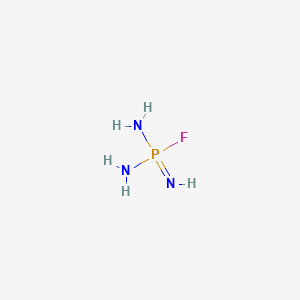
![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)
